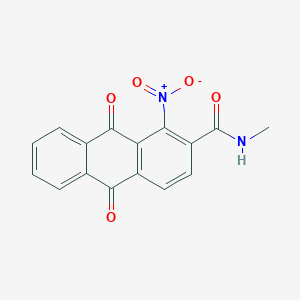![molecular formula C17H14BrN3OS B5301621 N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5301621.png)
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide, also known as BPIM-2, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. BPIM-2 is a thioacetamide derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has also been shown to have neuroprotective effects and may help to prevent the development of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in high purity. N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation of using N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Another area of research is to better understand its mechanism of action and to identify specific pathways that it targets. Additionally, researchers may explore the use of N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has been synthesized through a multi-step process that involves the reaction of 4-bromobenzoyl chloride with 2-mercapto-1H-imidazole to form N-(4-bromophenyl)-2-mercapto-1H-imidazole. This intermediate is then reacted with chloroacetyl chloride to form N-(4-bromophenyl)-2-(2-chloroacetylthio)-1H-imidazole. Finally, the compound is treated with sodium methoxide to form N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c18-13-6-8-14(9-7-13)20-16(22)11-23-17-19-10-15(21-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIAQSNLHUGQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301538.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5301555.png)

![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-5-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B5301574.png)


![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301596.png)
![8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5301609.png)
![6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5301623.png)
![methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5301625.png)
![N-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5301635.png)